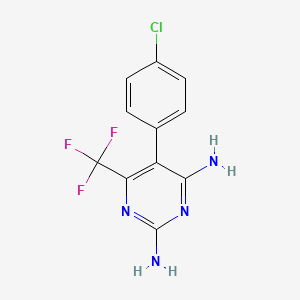
2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-(trifluoromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine-2,4-diamine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a 4-chlorophenyl group and a trifluoromethyl group, making it a subject of interest in medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine-2,4-diamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Substitution Reactions: The introduction of the 4-chlorophenyl and trifluoromethyl groups is achieved through nucleophilic substitution reactions. Common reagents include chlorinated aromatic compounds and trifluoromethylating agents.
Reaction Conditions: These reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine-2,4-diamine may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches.
Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and scalability.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
化学反应分析
Types of Reactions
5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
Oxidation Products: Oxides and hydroxylated derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted pyrimidine derivatives.
科学研究应用
5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine-2,4-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine-2,4-diamine involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
- 5-(4-chlorophenyl)pyrimidine-2,4-diamine
- 6-(trifluoromethyl)pyrimidine-2,4-diamine
- 4-chlorophenyl-6-(trifluoromethyl)pyrimidine
Uniqueness
5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine-2,4-diamine stands out due to its combined structural features, which confer unique chemical reactivity and potential biological activity compared to its analogs.
生物活性
Overview
2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-(trifluoromethyl)-, also known by its CAS number 2263-96-9, is a chemical compound characterized by a pyrimidine ring with specific substituents that confer unique biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and mechanisms of action.
Structural Properties
The molecular formula of this compound is C11H8ClF3N4, with a molecular weight of 288.65 g/mol. Its structural features include:
- A pyrimidine ring .
- A 4-chlorophenyl group .
- A trifluoromethyl group .
These structural attributes contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| CAS No. | 2263-96-9 |
| Molecular Formula | C11H8ClF3N4 |
| Molecular Weight | 288.65 g/mol |
| IUPAC Name | 5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine-2,4-diamine |
The biological activity of 2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-(trifluoromethyl)- involves its interaction with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cell growth and proliferation.
- Receptor Modulation : It interacts with receptors that modulate signaling pathways related to inflammation and apoptosis.
This compound's ability to affect these pathways suggests potential applications in treating diseases characterized by aberrant cell signaling.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antifolate Activity : Similar compounds have been shown to exhibit antifolate properties, inhibiting dihydrofolate reductase (DHFR), which is crucial for DNA synthesis. This mechanism is particularly relevant in cancer therapy and parasitic infections .
- Inflammation Modulation : Research indicates that pyrimidinediamines can modulate inflammatory responses by inhibiting specific cytokines or signaling pathways associated with inflammation.
- Antimicrobial Properties : Some studies have reported that derivatives of pyrimidinediamines possess antimicrobial activity against various pathogens, suggesting a broader application in infectious disease management .
Comparative Analysis
To understand the uniqueness of 2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-(trifluoromethyl)-, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-chlorophenyl)pyrimidine-2,4-diamine | Pyrimidine ring with a chlorophenyl group | Antifolate activity |
| 6-(trifluoromethyl)pyrimidine-2,4-diamine | Pyrimidine ring with trifluoromethyl substitution | Antimicrobial properties |
| Pyrimethamine (5-(4-chlorophenyl)-6-ethyl) | Ethyl substitution on the pyrimidine ring | Antiparasitic activity |
The combination of the trifluoromethyl group and the chlorophenyl group in this compound enhances its biological activity compared to its analogs.
属性
CAS 编号 |
2263-96-9 |
|---|---|
分子式 |
C11H8ClF3N4 |
分子量 |
288.65 g/mol |
IUPAC 名称 |
5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H8ClF3N4/c12-6-3-1-5(2-4-6)7-8(11(13,14)15)18-10(17)19-9(7)16/h1-4H,(H4,16,17,18,19) |
InChI 键 |
BOMKEFCBQZPVAF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=C(N=C(N=C2N)N)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















